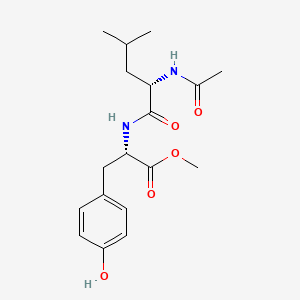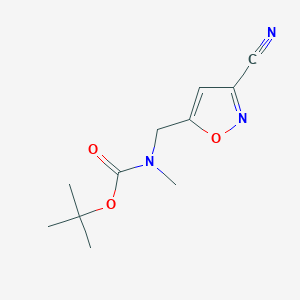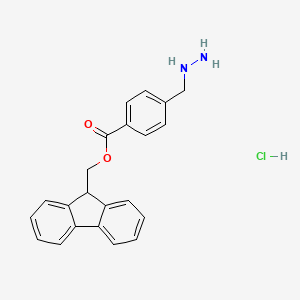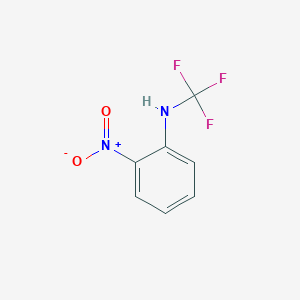
2-nitro-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(trifluoromethyl)aniline, also known as 2-nitro-4-(trifluoromethyl)aniline, is an organic compound with the molecular formula C7H5F3N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-nitro-N-(trifluoromethyl)aniline typically involves the nitration of trifluoromethylbenzene, followed by reduction. One common method includes the nitration of benzotrifluoride to produce a mixture of nitrotrifluoromethylbenzenes. The desired 2-nitrotrifluoromethylbenzene is then separated and reduced to this compound using hydrogen in the presence of catalysts and acid acceptors .
Analyse Des Réactions Chimiques
2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogen and catalysts, forming 2-amino-N-(trifluoromethyl)aniline.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives
Applications De Recherche Scientifique
2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals
Mécanisme D'action
The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .
Comparaison Avec Des Composés Similaires
2-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
2-nitro-4-(trifluoromethyl)aniline: Similar in structure but with different substitution patterns.
2-amino-N-(trifluoromethyl)aniline: The amino derivative formed by the reduction of the nitro group.
4-amino-3-nitrobenzotrifluoride: Another trifluoromethylated nitroaniline with different substitution positions
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability due to the presence of both nitro and trifluoromethyl groups.
Propriétés
Formule moléculaire |
C7H5F3N2O2 |
|---|---|
Poids moléculaire |
206.12 g/mol |
Nom IUPAC |
2-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H |
Clé InChI |
QFHJYLLWCLQLHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


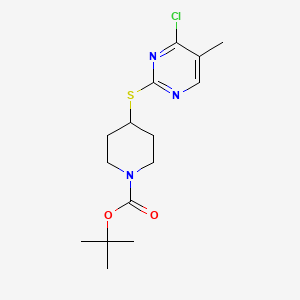
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
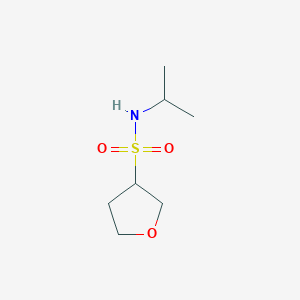
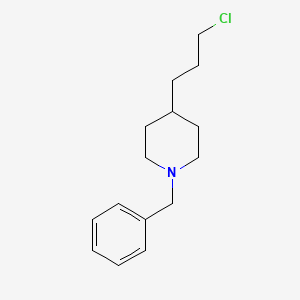
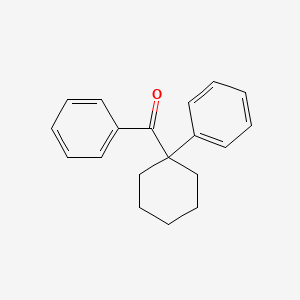
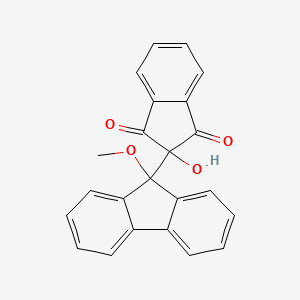
![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
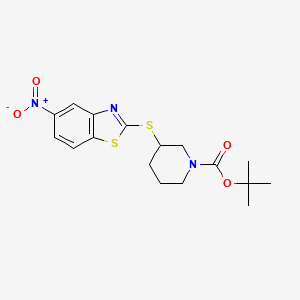
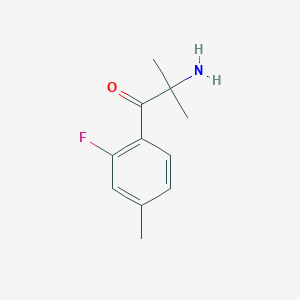
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)
